molecular formula C11H24BClO2 B14531803 Dipropan-2-yl (1-chloropentyl)boronate CAS No. 62261-02-3

Dipropan-2-yl (1-chloropentyl)boronate

Cat. No.: B14531803
CAS No.: 62261-02-3
M. Wt: 234.57 g/mol
InChI Key: OAXURLNOLUAXBB-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-chloropentyl)boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (1-chloropentyl)boronate typically involves the reaction of 1-chloropentylboronic acid with isopropanol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-chloropentyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Dipropan-2-yl (1-chloropentyl)boronate involves its interaction with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The pathways involved include the formation of boronate esters and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Arylboronic acid

Uniqueness

Dipropan-2-yl (1-chloropentyl)boronate is unique due to its specific structure, which combines a boronate ester with a chlorinated alkyl chain. This combination imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .

Properties

CAS No.

62261-02-3

Molecular Formula

C11H24BClO2

Molecular Weight

234.57 g/mol

IUPAC Name

1-chloropentyl-di(propan-2-yloxy)borane

InChI

InChI=1S/C11H24BClO2/c1-6-7-8-11(13)12(14-9(2)3)15-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

OAXURLNOLUAXBB-UHFFFAOYSA-N

Canonical SMILES

B(C(CCCC)Cl)(OC(C)C)OC(C)C

Origin of Product

United States

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